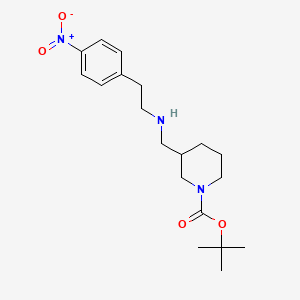
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester is a complex organic compound with a piperidine core structure. This compound is characterized by the presence of a nitrophenethylamino group and a tert-butyl ester functional group. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester typically involves multiple steps. One common method includes the reaction of piperidine with 4-nitrophenethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: 3-((4-aminophenethylamino)methyl)piperidine-1-carboxylic acid.
Hydrolysis: 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester involves its interaction with specific molecular targets. The nitrophenethylamino group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester
- 3-((4-aminophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester
- 4-((4-aminophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester
Uniqueness
What sets 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for selective reduction and substitution reactions that are not as readily achievable with its analogs .
Propiedades
Número CAS |
1204812-31-6 |
|---|---|
Fórmula molecular |
C19H29N3O4 |
Peso molecular |
363.458 |
Nombre IUPAC |
tert-butyl 3-[[2-(4-nitrophenyl)ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4/c1-19(2,3)26-18(23)21-12-4-5-16(14-21)13-20-11-10-15-6-8-17(9-7-15)22(24)25/h6-9,16,20H,4-5,10-14H2,1-3H3 |
Clave InChI |
IWDOEUYMBRBHDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


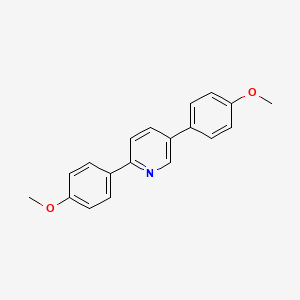

![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)
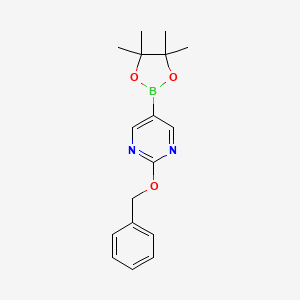
![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)
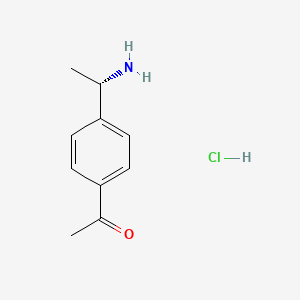
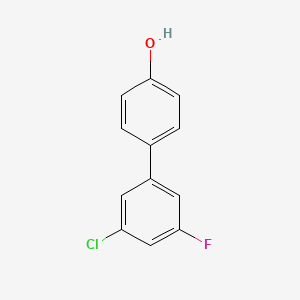
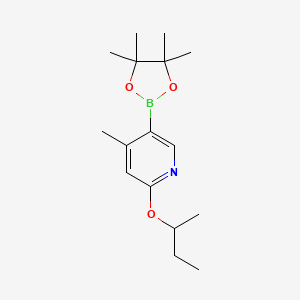
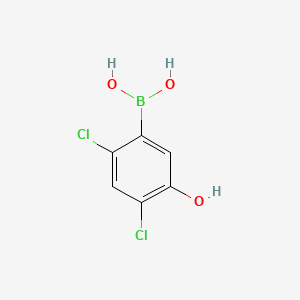
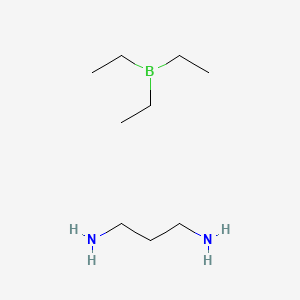
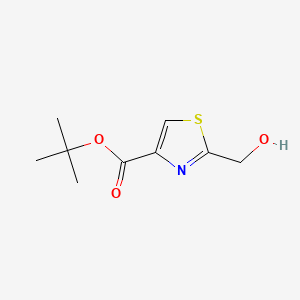
![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
![(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B597936.png)
